molecular formula C28H20Cl4O4S4 B14879388 15,35,55,75-Tetrakis(chloromethyl)-2,4,6,8-tetrathia-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol

15,35,55,75-Tetrakis(chloromethyl)-2,4,6,8-tetrathia-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetraol

Cat. No.: B14879388
M. Wt: 690.5 g/mol
InChI Key: GKHPKGYILZKURR-UHFFFAOYSA-N
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Description

5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol is a complex organic compound known for its unique structural properties. This compound belongs to the class of calixarenes, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. The specific structure of this compound allows it to form host-guest complexes, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol typically involves the alkylation of a calixarene precursor. One common method involves the reaction of a calixarene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The phenolic units can undergo oxidation to form quinones.

    Reduction Reactions: The compound can be reduced to form hydroquinones.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Formation of derivatives with various functional groups.

    Oxidation Reactions: Formation of quinones.

    Reduction Reactions: Formation of hydroquinones.

Scientific Research Applications

5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol involves its ability to form host-guest complexes with various molecules. The phenolic units and the chloromethyl groups play a crucial role in binding to guest molecules through hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding capability makes it an effective molecular receptor and sensor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.1?,?.1?,??.1??,??]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol lies in its specific structural arrangement and the presence of chloromethyl groups, which enhance its reactivity and binding capabilities compared to other similar compounds.

Properties

Molecular Formula

C28H20Cl4O4S4

Molecular Weight

690.5 g/mol

IUPAC Name

5,11,17,23-tetrakis(chloromethyl)-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol

InChI

InChI=1S/C28H20Cl4O4S4/c29-9-13-1-17-25(33)18(2-13)38-21-5-15(11-31)6-22(27(21)35)40-24-8-16(12-32)7-23(28(24)36)39-20-4-14(10-30)3-19(37-17)26(20)34/h1-8,33-36H,9-12H2

InChI Key

GKHPKGYILZKURR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1SC3=CC(=CC(=C3O)SC4=C(C(=CC(=C4)CCl)SC5=C(C(=CC(=C5)CCl)S2)O)O)CCl)O)CCl

Origin of Product

United States

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